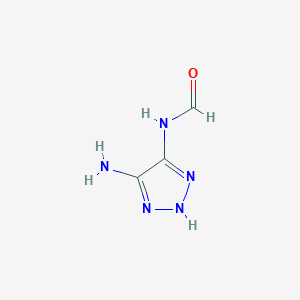
2-Phenylfuran-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylfuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans with mono to tricarboxylate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable processes are often applied in the industrial synthesis of furan derivatives. This includes the use of renewable feedstocks, such as biomass-derived furfural, and environmentally benign catalytic processes .
Chemical Reactions Analysis
Types of Reactions
2-Phenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield different furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and metal catalysts such as gold and palladium . Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various polysubstituted furans, such as furan-3-carboxylate, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates .
Scientific Research Applications
2-Phenylfuran-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Mechanism of Action
The mechanism of action of 2-Phenylfuran-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid (2,5-FDCA): A well-known furan derivative used as a monomer for producing bio-based polymers.
2,5-Dimethylfuran (2,5-DMF):
Uniqueness
2-Phenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H8O5 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-phenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
PTEUSHMOGXTIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
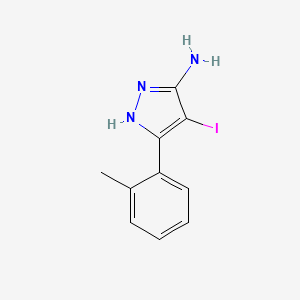
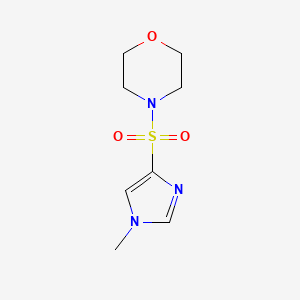
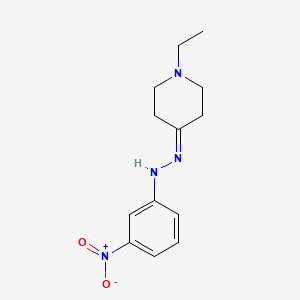
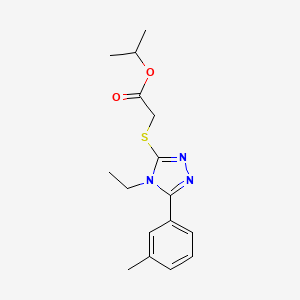
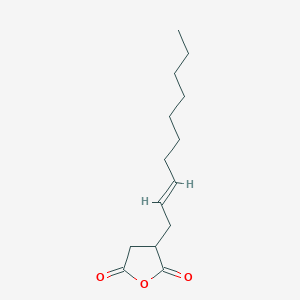
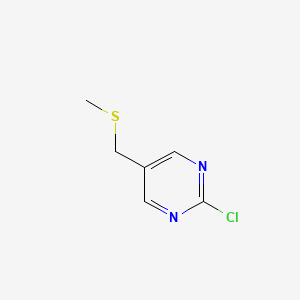
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
